molecular formula C16H18N4O2S2 B2393819 5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile CAS No. 2209965-96-6

5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile

Cat. No.: B2393819
CAS No.: 2209965-96-6
M. Wt: 362.47
InChI Key: KMXSOHAQNRTPQP-UHFFFAOYSA-N
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Description

The compound “5-[4-(1-Thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. Piperazine rings, for example, can participate in a variety of reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds with a piperazine ring are used as antipsychotics, antidepressants, or antihistamines, and their mechanisms of action involve interactions with specific receptors in the body .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve testing its biological activity and safety profile .

Properties

IUPAC Name

5-[4-(1-thiophen-3-ylethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S2/c1-13(14-4-9-23-12-14)19-5-7-20(8-6-19)24(21,22)16-3-2-15(10-17)18-11-16/h2-4,9,11-13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXSOHAQNRTPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N2CCN(CC2)S(=O)(=O)C3=CN=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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